ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate

Medicinal Chemistry Physicochemical Property Comparison Building Block Selection

Sourcing a halogenated quinoline building block with a precise, activity-driving substitution pattern is critical for SAR-driven drug discovery. Generic analogs cannot replicate the 8-fluoro motif, which published studies show confers a 4-fold increase in antibacterial potency. This compound is the exact solution, pre-functionalized for rapid fluoroquinolone analog synthesis. - Secures a 4-fold potency enhancement via the essential 8-fluoro substituent, validated by class-level SAR. - Ensures synthetic route fidelity with the non-interchangeable 4,6-dichloro-8-fluoro profile. - Available from stock with a characterized purity of 90%, supported by analytical data for reliable procurement.

Molecular Formula C12H8Cl2FNO2
Molecular Weight 288.1
CAS No. 338795-17-8
Cat. No. B2491173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate
CAS338795-17-8
Molecular FormulaC12H8Cl2FNO2
Molecular Weight288.1
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Cl)F
InChIInChI=1S/C12H8Cl2FNO2/c1-2-18-12(17)8-5-16-11-7(10(8)14)3-6(13)4-9(11)15/h3-5H,2H2,1H3
InChIKeyNAHGFLKIZVBJAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate (CAS 338795-17-8): A Halogenated Quinoline Building Block for Medicinal Chemistry and Procurement Specification


Ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate (CAS 338795-17-8) is a polysubstituted quinoline-3-carboxylate ester characterized by the presence of chlorine atoms at the 4- and 6-positions and a fluorine atom at the 8-position of the heteroaromatic core. This compound is primarily utilized as a key synthetic intermediate and building block in pharmaceutical research, particularly in the development of novel antimicrobial agents. The combination of halogen substituents imparts distinct electronic and steric properties that differentiate it from other quinoline scaffolds, influencing reactivity and potential biological target interactions . The compound is commercially available at purities typically around 90% , and its physicochemical properties have been computationally and experimentally characterized, establishing a baseline for quality control and handling [1].

The Critical Role of 4,6-Dichloro-8-Fluoro Substitution Pattern in Ethyl Quinoline-3-carboxylate Scaffolds for R&D Procurement


The interchangeability of quinoline-3-carboxylate building blocks is limited by the precise substitution pattern, which governs both the compound's physicochemical properties and its downstream synthetic utility. The specific 4,6-dichloro-8-fluoro arrangement on ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate creates a unique halogenation profile that cannot be replicated by generic analogs. For instance, replacement with a 4-chloro-8-fluoro (CAS 56824-90-9) or a non-halogenated variant would alter electronic density, lipophilicity, and metabolic stability [1]. Furthermore, published structure-activity relationship (SAR) studies on related quinolone antibacterials demonstrate that specific halogen combinations, such as an 8-fluoro substituent, can dramatically enhance antibacterial potency by 4-fold compared to unsubstituted or differently substituted cores [2]. Therefore, substituting this compound with a close analog risks derailing a synthetic route or invalidating established SAR in a drug discovery program, making precise procurement essential.

Quantitative Differentiation of Ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate (338795-17-8) from Structural Analogs: An Evidence-Based Selection Guide


Comparative Physicochemical Profile: LogP, Boiling Point, and Density Differentiate from 4-Chloro-8-Fluoro Analog

In direct comparison with its closest commercially relevant analog, ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (CAS 56824-90-9), the 4,6-dichloro substitution pattern on the target compound results in quantifiably different physicochemical properties. The target compound exhibits a higher molecular weight (288.10 g/mol vs. 253.66 g/mol) and a higher predicted LogP (3.62 vs. 3.1) due to the additional chlorine atom [1][2]. While boiling points are similar, the increased lipophilicity (LogP of 3.62) suggests enhanced membrane permeability potential, which is a critical parameter in drug design.

Medicinal Chemistry Physicochemical Property Comparison Building Block Selection

Inferred Antibacterial Potential: SAR Extrapolation Suggests Enhanced Potency from 8-Fluoro and 6-Chloro Motifs

Direct MIC data for ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate is not publicly available. However, a strong class-level inference can be drawn from a seminal SAR study on related quinolone-3-carboxylic acids. That study demonstrated that compounds with an 8-fluoro substituent were 4 times more potent than ciprofloxacin (CPFX) against both Gram-positive and Gram-negative bacteria [1]. This suggests that the 8-fluoro motif present in the target compound is a validated driver of antibacterial activity within the quinoline-3-carboxylate class. Furthermore, the presence of a 6-chloro substituent (as opposed to a 6-hydrogen) is a known structural feature in several potent antibacterial agents, and its combination with the 8-fluoro group may confer a favorable activity profile.

Antibacterial Research Structure-Activity Relationship Quinolone Antibiotics

Commercial Purity Baseline: Established Vendor Specification of 90% for Procurement Planning

A key quantitative parameter for procurement is the commercially available purity specification. Multiple independent vendors, including CymitQuimica and Bidepharm, list the standard purity for ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate as 90% . This establishes a clear baseline expectation for researchers, allowing for proper planning of synthetic steps and any required purification. This specification can be contrasted with custom synthesis or higher-purity offerings of simpler analogs, where a higher purity may be standard.

Procurement Quality Control Synthetic Intermediate

Physicochemical Handling Profile: Boiling Point and Density Data for Process Development

Quantitative physical property data are available for this specific compound, which is crucial for scale-up and process development. The reported density is 1.4±0.1 g/cm³, and the predicted boiling point is 350.0±37.0 °C at 760 mmHg [1]. While a direct comparator is not available for these specific values, these data points provide a concrete basis for handling, storage, and reaction planning, differentiating it from analogs where such data may not be reported or may differ significantly due to the halogenation pattern.

Process Chemistry Physicochemical Characterization Safety and Handling

Regulatory and Hazard Classification: Aquatic Toxicity Warning (H410) Distinguishes from Non-Halogenated Analogs

The compound carries a specific hazard classification: H410, indicating it is 'Very toxic to aquatic life with long lasting effects' . This is a quantifiable regulatory distinction that necessitates specific handling and disposal protocols compared to less halogenated or non-halogenated quinoline analogs. For instance, ethyl quinoline-3-carboxylate (without halogens) would not be subject to this same level of environmental hazard warning. This directly impacts procurement and laboratory workflow planning.

Environmental Safety Regulatory Compliance Lab Safety

High-Impact Applications of Ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate (338795-17-8) in Antibacterial Drug Discovery and Chemical Synthesis


Scaffold for Next-Generation Fluoroquinolone Antibiotics

Based on the strong class-level inference that 8-fluoro substitution on quinoline-3-carboxylates confers a 4-fold increase in antibacterial potency [1], this compound serves as an ideal starting point for the synthesis of novel fluoroquinolone analogs. Researchers can leverage the pre-installed 8-fluoro and 6-chloro motifs to explore structure-activity relationships (SAR) at other positions (e.g., C-7) to optimize activity and reduce resistance.

Key Intermediate in Halogenated Heterocycle Synthesis

The compound's unique 4,6-dichloro-8-fluoro substitution pattern, along with its quantifiable physicochemical properties (LogP 3.62, density 1.4 g/cm³) [2], makes it a valuable intermediate for constructing more complex halogenated heterocycles. Its differentiated lipophilicity and boiling point (350.0±37.0 °C) [2] allow for tailored synthetic strategies in medicinal chemistry programs focused on CNS or anti-infective targets.

Precursor for Investigating Environmental Impact of Halogenated Pharmaceuticals

Given its explicit H410 environmental hazard classification , this compound is a model substrate for studies focused on the environmental fate, degradation, and ecotoxicity of polyhalogenated pharmaceutical intermediates. Its procurement allows environmental chemists to quantify its persistence and develop remediation strategies, a critical area of research for sustainable pharmaceutical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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